molecular formula C12H14ClN3O3 B13911060 Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate

Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate

Cat. No.: B13911060
M. Wt: 283.71 g/mol
InChI Key: WDDMOPCURVMKEU-UHFFFAOYSA-N
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Description

Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate is a bicyclic heterocyclic compound featuring a pyrido[3,4-d]pyrimidine core. The structure includes a tert-butyl carboxylate group at position 7, a chlorine substituent at position 2, and a ketone (oxo) group at position 6.

Properties

Molecular Formula

C12H14ClN3O3

Molecular Weight

283.71 g/mol

IUPAC Name

tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate

InChI

InChI=1S/C12H14ClN3O3/c1-12(2,3)19-11(18)16-5-4-7-6-14-10(13)15-8(7)9(16)17/h6H,4-5H2,1-3H3

InChI Key

WDDMOPCURVMKEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1=O)Cl

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Parameter Details
Chemical Name tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate
Molecular Formula C₁₂H₁₄ClN₃O₃
Molecular Weight 283.71 g/mol
CAS Number 2665663-25-0
IUPAC Name tert-butyl 2-chloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
SMILES CC(C)(C)OC(=O)N1CCC2=CN=C(Cl)N=C2C1=O

These identifiers are crucial for unambiguous compound recognition in synthetic chemistry and research databases.

Research Discoveries and Advances

  • The compound serves as a key intermediate in the synthesis of derivatives with potential biological activities, including antibacterial and anticancer agents.
  • Recent patent literature highlights modifications of the pyrido[3,4-d]pyrimidine scaffold to enhance antibacterial efficacy, often by introducing substituents at positions analogous to those in this compound.
  • Synergistic antibacterial effects have been reported when related pyridine oxide derivatives are combined with plant extracts, suggesting potential for combination therapies.
  • The tert-butyl ester group is frequently employed to improve compound stability and facilitate downstream synthetic transformations.

Summary Table of Key Preparation Aspects

Aspect Details
Starting Materials Pyridine and pyrimidine derivatives
Key Reactions Cyclization, chlorination, esterification, oxidation
Functional Group Installations 2-chloro substituent, 7-tert-butyl carboxylate, 8-oxo group
Typical Reagents POCl₃, SOCl₂, tert-butanol, tert-butyl chloroformate, MnO₂
Reaction Conditions Moderate heating (40–120 °C), acidic/basic catalysis
Purity Achieved ≥95% (commercially available standards)
Applications Intermediate for pharmaceutical synthesis, biological activity exploration

Chemical Reactions Analysis

Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

    Oxidation and Reduction: The oxo group can undergo redox reactions, leading to different oxidation states of the compound.

Common reagents used in these reactions include carboxylic acid chlorides, bases, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit tyrosine kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

The following section compares the target compound with structurally related pyridopyrimidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (CAS 916420-27-4)
  • Structure : Dichloro substitution at positions 2 and 4; lacks the 8-oxo group.
  • Molecular Formula : C₁₂H₁₅Cl₂N₃O₂; MW : 304.17 .
  • Properties : Higher electrophilicity due to dual chloro groups, enhancing reactivity in nucleophilic substitutions.
  • Applications : Intermediate in kinase inhibitor synthesis (e.g., Adgrasib) .
Tert-butyl 4-hydroxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (CAS 1142188-60-0)
  • Molecular Formula : C₁₂H₁₇N₃O₃; MW : 251.28 .
  • Properties : Hydrogen-bonding capability from the hydroxy group improves solubility in polar solvents.
  • Applications: Precursor for functionalization via Mitsunobu or alkylation reactions .
(S)-tert-Butyl 4-chloro-6-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (Compound 21 in )
  • Structure : Chiral 6-methyl and 4-chloro substituents.
  • Molecular Formula : C₁₃H₁₈ClN₃O₂; MW : 283.75 .
  • Properties : Steric hindrance from the methyl group affects regioselectivity in subsequent reactions.
  • Applications : Key intermediate in stereoselective syntheses of indole-fused derivatives .
Ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7-carboxylate
  • Structure: Fused thienopyrimidine ring with phenyl and propargyloxy substituents.
  • Molecular Formula : C₂₁H₁₉N₃O₃S; MW : 393.45 .
  • Properties : Extended conjugation enhances π-π stacking; crystal packing studies reveal intermolecular hydrogen bonds (N–H···O and C–H···O) .
Table 1: Comparative Data for Pyridopyrimidine Derivatives
Compound Name Substituents Molecular Formula MW Key Properties Applications
Target Compound 2-Cl, 8-oxo C₁₂H₁₄ClN₃O₃* 283.71 High polarity (oxo group); reactive at C-2 and C-8 Kinase inhibitor intermediate
2,4-Dichloro derivative 2-Cl, 4-Cl C₁₂H₁₅Cl₂N₃O₂ 304.17 Lipophilic; electrophilic Adgrasib intermediate
4-Hydroxy derivative 4-OH C₁₂H₁₇N₃O₃ 251.28 Water-soluble; hydrogen-bond donor Functionalization precursor
Chiral 4-Cl,6-Me derivative 4-Cl, 6-Me C₁₃H₁₈ClN₃O₂ 283.75 Stereospecific reactivity Stereoselective synthesis
Thieno-fused derivative Thieno ring, phenyl C₂₁H₁₉N₃O₃S 393.45 Conjugated system Crystal engineering

*Estimated based on analogous structures.

Reactivity and Functionalization

  • Chloro Substituents : Enable Suzuki couplings (e.g., with aryl boronic acids) or nucleophilic displacements (e.g., with amines) .
  • Oxo Group : Participates in condensation reactions (e.g., hydrazine for triazole formation) or reductions to alcohols .
  • Tert-butyl Carboxylate : Protects carboxylic acid functionality; removable via acidic hydrolysis (e.g., TFA) .

Biological Activity

Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate (CAS: 2665663-25-0) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its pharmacological implications.

  • Molecular Formula : C12H14ClN3O3
  • Molecular Weight : 283.71 g/mol
  • Purity : ≥95%
  • IUPAC Name : tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
  • SMILES Notation : CC(C)(C)OC(=O)N1CCC2=CN=C(Cl)N=C2C1=O

Synthesis

The synthesis of this compound typically involves multi-step reactions that include cyclization processes and functional group modifications. The detailed synthetic routes are often proprietary or found in specialized literature.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrido[3,4-d]pyrimidines exhibit antimicrobial properties. For example, compounds similar to Tert-butyl 2-chloro-8-oxo have shown effectiveness against various bacterial strains. In vitro studies revealed that certain derivatives possess significant inhibition against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis infections .

Anticancer Properties

Research has demonstrated the cytotoxic effects of pyrido[3,4-d]pyrimidine derivatives on cancer cell lines. Specifically, compounds with structural similarities to Tert-butyl 2-chloro-8-oxo have been tested against MCF-7 (breast cancer) and other cell lines. Results indicate varying degrees of cytotoxicity, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like cisplatin .

The biological activity of Tert-butyl 2-chloro-8-oxo is primarily attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that it may inhibit key enzymes involved in DNA replication and repair processes, contributing to its anticancer and antimicrobial effects .

Case Studies

Study ReferenceCompound TestedCell LineIC50 Value (μM)Activity
Pyrido derivativeMCF-715Cytotoxic
Similar compoundMycobacterium tuberculosis31.25Antimicrobial
Pyrido derivativeBel-740220Cytotoxic

Q & A

Q. What are the critical synthetic steps and reaction parameters for preparing tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate?

  • Methodological Answer: The synthesis typically involves sequential functionalization of the pyrido[3,4-d]pyrimidine core. For example, a tert-butyl carboxylate group is introduced via carbamate formation under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP in THF or DCM . Chlorination at the 2-position often employs POCl₃ or PCl₅ in refluxing acetonitrile or DMF, requiring precise temperature control (80–100°C) to avoid over-chlorination . Key parameters include stoichiometry (e.g., 2–3 equiv of chlorinating agent), reaction time (4–12 hours), and inert atmosphere to prevent hydrolysis.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., tert-butyl singlet at δ ~1.4 ppm, pyrimidine ring protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₈ClN₃O₃: calc. 324.1015, obs. 324.1018) .
  • HPLC-PDA: Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .

Q. How does the tert-butyl carbamate group influence stability during multi-step syntheses?

  • Methodological Answer: The tert-butyl group acts as a steric and electronic protector, stabilizing the carboxylate against nucleophilic attack. It is stable under acidic conditions (e.g., TFA deprotection) but labile in strong bases (e.g., NaOH/MeOH). Compatibility with coupling reagents (e.g., HATU, EDCI) makes it suitable for amide bond formations in kinase inhibitor syntheses .

Advanced Questions

Q. How can competing side reactions during chlorination of pyrido[3,4-d]pyrimidine intermediates be minimized?

  • Methodological Answer: Competing oxidation or over-chlorination is mitigated by:
  • Solvent Choice: Non-polar solvents (e.g., DCE) reduce nucleophilic side reactions.
  • Catalyst Addition: Lewis acids like ZnCl₂ enhance regioselectivity for 2-chloro substitution .
  • Stoichiometric Control: Limiting POCl₃ to 1.5–2.0 equiv prevents di- or tri-chlorinated byproducts. Post-reaction quenching with ice-water followed by NaHCO₃ neutralization ensures product stability .

Q. What modifications to the pyrido[3,4-d]pyrimidine scaffold enhance kinase inhibitory activity, and what role does the tert-butyl carboxylate play?

  • Methodological Answer:
  • Core Modifications: Introduction of electron-withdrawing groups (e.g., Cl at C2) increases binding affinity to ATP pockets in kinases like MST3/4. Substituents at C8 (e.g., aryl amines) improve selectivity .
  • Tert-Butyl Carboxylate Role: Enhances solubility in organic phases during purification and stabilizes the bicyclic system against ring-opening during biological assays .

Q. How can microwave-assisted synthesis improve yields and selectivity for pyrido[3,4-d]pyrimidine derivatives?

  • Methodological Answer: Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes (e.g., 30 minutes vs. 12 hours for chlorination). It improves yield (85% vs. 65% conventionally) by minimizing thermal decomposition. Optimal parameters include 150°C, 300 W, and DMF as a microwave-absorbing solvent .

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